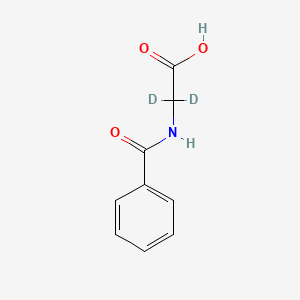
Riboflavine 8-Methyl-D3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Riboflavin-d3, also known as deuterated riboflavin, is a stable isotope-labeled form of riboflavin (vitamin B2). Riboflavin is a water-soluble vitamin that plays a crucial role in various biological processes, including energy production, cellular function, and metabolism. The deuterated form, Riboflavin-d3, is used in scientific research to study the metabolism and pharmacokinetics of riboflavin due to its stable isotope properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Riboflavin-d3 involves the incorporation of deuterium atoms into the riboflavin molecule. This can be achieved through various chemical reactions, including the use of deuterated reagents and solvents. One common method involves the catalytic hydrogenation of riboflavin in the presence of deuterium gas, which replaces the hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of Riboflavin-d3 typically involves large-scale synthesis using deuterated reagents. The process includes multiple steps of purification and quality control to ensure the final product’s purity and isotopic enrichment. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to verify the compound’s structure and isotopic composition .
Análisis De Reacciones Químicas
Types of Reactions: Riboflavin-d3 undergoes various chemical reactions similar to non-deuterated riboflavin. These include:
Oxidation: Riboflavin can be oxidized to form lumichrome and lumiflavin.
Reduction: It can be reduced to form dihydroriboflavin.
Substitution: Deuterium atoms in Riboflavin-d3 can be replaced by hydrogen under certain conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acidic or basic conditions can facilitate the exchange of deuterium with hydrogen.
Major Products Formed:
Oxidation: Lumichrome and lumiflavin.
Reduction: Dihydroriboflavin.
Substitution: Riboflavin with varying degrees of deuterium substitution
Aplicaciones Científicas De Investigación
Riboflavin-d3 is widely used in scientific research due to its stable isotope properties. Some key applications include:
Metabolic Studies: Used to trace the metabolic pathways of riboflavin in biological systems.
Pharmacokinetics: Helps in studying the absorption, distribution, metabolism, and excretion of riboflavin.
Nutritional Research: Assists in understanding the role of riboflavin in human health and disease.
Clinical Trials: Used in clinical studies to evaluate the efficacy and safety of riboflavin supplementation.
Industrial Applications: Employed in the development of fortified foods and dietary supplements .
Mecanismo De Acción
Riboflavin-d3 functions similarly to riboflavin by acting as a precursor to flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). These cofactors are essential for various enzymatic reactions, including:
Oxidative Phosphorylation: FMN and FAD are involved in the mitochondrial electron transport chain, which produces ATP.
Antioxidant Defense: FAD is a cofactor for glutathione reductase, which helps maintain the reduced form of glutathione, an important cellular antioxidant.
Metabolism: FMN and FAD are required for the metabolism of carbohydrates, fats, and proteins
Comparación Con Compuestos Similares
Riboflavin-d3 can be compared with other similar compounds, such as:
Riboflavin (Vitamin B2): The non-deuterated form, essential for human health.
Riboflavin-5’-phosphate: A phosphorylated form of riboflavin used in various biochemical assays.
Flavin Mononucleotide (FMN): A cofactor derived from riboflavin, involved in redox reactions.
Flavin Adenine Dinucleotide (FAD): Another cofactor derived from riboflavin, essential for energy production.
Uniqueness: The primary uniqueness of Riboflavin-d3 lies in its stable isotope labeling, which allows for precise tracking and analysis in metabolic and pharmacokinetic studies. This makes it a valuable tool in scientific research, providing insights that are not possible with non-deuterated riboflavin .
Propiedades
Fórmula molecular |
C17H20N4O6 |
|---|---|
Peso molecular |
379.4 g/mol |
Nombre IUPAC |
7-methyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-8-(trideuteriomethyl)benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C17H20N4O6/c1-7-3-9-10(4-8(7)2)21(5-11(23)14(25)12(24)6-22)15-13(18-9)16(26)20-17(27)19-15/h3-4,11-12,14,22-25H,5-6H2,1-2H3,(H,20,26,27)/t11-,12+,14-/m0/s1/i2D3 |
Clave InChI |
AUNGANRZJHBGPY-VMNLMVJWSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C1=CC2=C(C=C1C)N=C3C(=O)NC(=O)N=C3N2C[C@@H]([C@@H]([C@@H](CO)O)O)O |
SMILES canónico |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


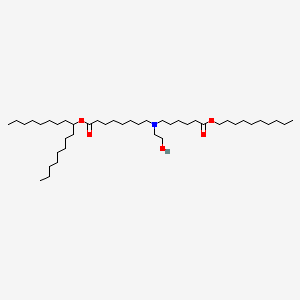
![(E,5S,6S)-5-acetyloxy-6-[(3R,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B12409734.png)
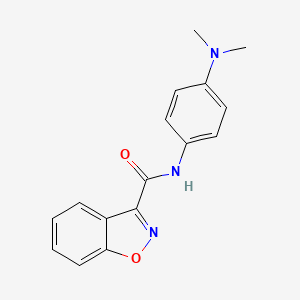
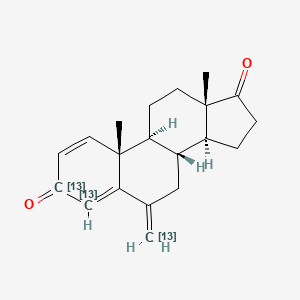
![9-[(1R,2R,4S)-3-azido-2-hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-one](/img/structure/B12409776.png)

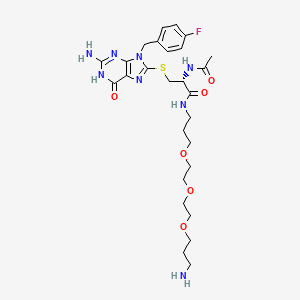




![(1R,10R)-10-(hydroxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B12409816.png)

